molecular formula C20H24N2O6S B2488572 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid CAS No. 1047683-65-7

4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid

Cat. No. B2488572
CAS RN: 1047683-65-7
M. Wt: 420.48
InChI Key: WGSKBUNWNVICJA-UHFFFAOYSA-N
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Description

4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a chemical compound with potential significance in organic chemistry and pharmacology.

Synthesis Analysis

  • Synthesis of this compound involves reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and various other organic reagents. These compounds exist in the enamino keto form in solutions and undergo cyclization under certain conditions (Shipilovskikh et al., 2009).
  • Another synthesis pathway involves the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Batuev et al., 2022).

Molecular Structure Analysis

  • The compound's molecular structure is characterized by the presence of a tetrahydrobenzo[b]thiophen-2-yl group and a furan-2-ylmethyl amino group, contributing to its unique chemical properties.

Chemical Reactions and Properties

  • These compounds undergo intramolecular cyclization under the influence of acetic anhydride to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh et al., 2009).
  • The compound's reactions with other agents like benzenediazonium chloride and carbon disulfide have been explored, demonstrating its versatility in organic synthesis (Youssef et al., 2005).

Physical Properties Analysis

  • While specific studies on the physical properties of this exact compound are limited, related compounds exhibit typical characteristics of organic substances like solubility in organic solvents and crystalline forms under certain conditions.

Chemical Properties Analysis

  • Its chemical properties include reactivity with various organic reagents, potential biological activity, and the ability to form different derivative compounds through reactions like cyclization and nucleophilic attack (Shipilovskikh et al., 2009).

Scientific Research Applications

Synthesis and Cyclization

Researchers have synthesized derivatives of the compound through specific chemical reactions, demonstrating its potential for further chemical modification and application in various fields. For instance, Shipilovskikh et al. (2009) synthesized (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, highlighting the compound's utility in chemical synthesis and intramolecular cyclization processes, forming ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates under certain conditions (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Reaction with Amines

The compound's reactivity with amines has been studied, revealing transformations that yield new derivatives with potential biological activity. A related study by Shipilovskikh and Rubtsov (2014) on the decyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under the action of aliphatic amines showed the formation of novel compounds, indicating the compound's versatility in chemical reactions and potential for creating biologically active molecules (Shipilovskikh & Rubtsov, 2014).

Anticancer and Antiangiogenic Activity

Further research into derivatives of this compound has explored their potential anticancer and antiangiogenic activities. Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives, evaluating their antiproliferative activity against cancer cells and their ability to inhibit tubulin polymerization. This study illustrates the compound's potential as a framework for developing new anticancer agents (Romagnoli et al., 2015).

Chelating Properties of Transition Metal Chelates

Varde and Acharya (2017) investigated the chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules, demonstrating the compound's utility in forming complexes with metals and its potential application in developing new materials or catalysts (Varde & Acharya, 2017).

properties

IUPAC Name

4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-2-27-20(26)17-13-7-3-4-8-15(13)29-18(17)22-16(23)10-14(19(24)25)21-11-12-6-5-9-28-12/h5-6,9,14,21H,2-4,7-8,10-11H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSKBUNWNVICJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC(C(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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